molecular formula C11H10N2O3 B13968786 ethyl 2-oxo-1H-quinoxaline-6-carboxylate

ethyl 2-oxo-1H-quinoxaline-6-carboxylate

Cat. No.: B13968786
M. Wt: 218.21 g/mol
InChI Key: IXWKSYUVSVCOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate ( 1506416-57-4) is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It belongs to the class of quinoxaline derivatives, which are nitrogen-containing heterocyclic compounds known for their wide range of pharmacological activities . While research on this specific ester is limited, the quinoxaline scaffold is of significant interest in medicinal chemistry. Related structures, particularly those featuring the 2-oxo-1,2,3,4-tetrahydroquinoxaline core, have been investigated as potent inhibitors of tubulin polymerization, showing promise as anticancer agents . Furthermore, various quinoxaline derivatives have been reported to possess antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound may serve as a key synthetic intermediate or precursor for the development of novel bioactive molecules targeting these and other therapeutic areas. The structure features a fused benzene and pyrazine ring system, and its reactivity allows for further functionalization, making it a valuable building block for research in drug discovery and development. This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-oxo-1H-quinoxaline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14)

InChI Key

IXWKSYUVSVCOQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C=N2

Origin of Product

United States

Contextual Significance of Quinoxaline Scaffolds in Organic and Material Chemistry

The quinoxaline (B1680401) ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged scaffold in both organic and materials chemistry. semanticscholar.orgipp.pt Its prevalence stems from a combination of factors including its rigid, planar structure, and the presence of nitrogen atoms which can be readily functionalized.

In organic and medicinal chemistry , quinoxaline derivatives are known to exhibit a wide spectrum of biological activities. semanticscholar.orgipp.pt They are integral components in a variety of pharmacologically active compounds, including antibiotics and anticancer agents. nih.govnih.gov The versatility of the quinoxaline core allows for the introduction of various substituents, enabling the fine-tuning of their biological properties. nih.gov

In the realm of material chemistry , the electron-accepting nature of the quinoxaline moiety makes it a valuable building block for functional materials. Quinoxaline-based compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. Their inherent thermal stability and potential for creating conjugated systems contribute to their utility in these fields.

Academic Research Trajectories and Scope for Ethyl 2 Oxo 1h Quinoxaline 6 Carboxylate

While dedicated research on ethyl 2-oxo-1H-quinoxaline-6-carboxylate is not extensively documented in publicly available literature, its structure suggests several potential research trajectories. The presence of the ester functional group at the 6-position and the oxo group at the 2-position provides handles for a variety of chemical transformations.

Potential Research Directions:

Synthesis of Novel Derivatives: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other derivatives. These new compounds could be screened for biological activity or investigated for their material properties.

Functionalization of the Quinoxaline (B1680401) Core: The quinoxalinone ring system itself can be subjected to various chemical modifications, such as N-alkylation or halogenation, to create a library of related compounds.

Exploration of Biological Activity: Given the broad biological profile of quinoxalinones, this compound and its derivatives could be investigated for activities such as antimicrobial, antiviral, or anticancer properties. nih.govnih.gov

Development of Functional Materials: The electronic properties of the molecule could be explored for applications in materials science, potentially as a component in organic electronics or as a fluorescent probe.

A general synthetic route to similar quinoxalinone structures involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a keto-ester, such as diethyl 2-ketomalonate. prepchem.com This suggests a plausible synthetic pathway to this compound from 3,4-diaminobenzoic acid ethyl ester.

Fundamental Chemical Structure and Tautomeric Considerations of 2 Oxo 1h Quinoxalines

Established Synthetic Routes to the Quinoxaline-6-carboxylate Core

The synthesis of the this compound core relies on fundamental organic reactions, including condensation, cyclization, and esterification. These methods provide a reliable foundation for accessing the primary scaffold.

Condensation Reactions for Quinoxaline Ring Formation

A widely employed and facile method for constructing the quinoxaline ring system is the condensation reaction between an aromatic diamine and an α-dicarbonyl compound. sapub.org This approach is foundational to the synthesis of a diverse range of quinoxaline derivatives. sapub.org The reaction typically involves the coupling of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, leading to the formation of the pyrazine ring fused to the benzene ring. nih.gov Various catalysts and reaction conditions can be utilized to promote this transformation, including the use of recyclable catalysts and one-pot synthesis methodologies. nih.gov

A common precursor for the synthesis of 6-carboxyquinoxalines is 3,4-diaminobenzoic acid. For instance, the reaction of 3,4-diaminobenzoic acid with glyoxal (B1671930) in a mixture of ethanol (B145695) and acetic acid at elevated temperatures yields quinoxaline-6-carboxylic acid. chemicalbook.com

Cyclization Approaches for the 2-oxo-1H-Quinoxaline System

The formation of the 2-oxo-1H-quinoxaline moiety, also known as a quinoxalin-2(1H)-one, is a key step in the synthesis of the target compound. This is often achieved through the cyclization of an appropriately substituted aniline (B41778) derivative. A notable example is the synthesis of ethyl 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxaline carboxylate, which is formed by the reaction of 4,5-dichloro-o-phenylenediamine with diethyl 2-ketomalonate in refluxing ethanol. prepchem.com This reaction proceeds through an initial condensation followed by an intramolecular cyclization to form the 2-oxo-quinoxaline core. prepchem.com

Another approach involves the reduction and cyclization of dinitro-phenylamino derivatives. For example, 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester has been synthesized via the reduction and cyclization of 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester. sapub.org

Esterification Techniques for Carboxylate Functionalization

The final step in the synthesis of this compound is the esterification of the carboxylic acid at the 6-position. This can be accomplished through standard esterification procedures. For instance, quinoxaline-6-carboxylic acid can be converted to its corresponding methyl ester by treatment with sodium hydroxide (B78521) followed by acidification, and presumably, a similar method could be applied for ethyl ester formation. chemicalbook.com Direct esterification of a quinoxaline carboxylic acid can also be achieved by reacting it with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. sapub.org

Advanced Derivatization Strategies and Analogue Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. These methods allow for the introduction of diverse functional groups and the construction of novel molecular architectures.

Introduction of Varied Substituents on the Quinoxaline Nucleus

The quinoxaline ring system is amenable to a variety of substitution reactions, allowing for the introduction of different functional groups to modulate the electronic and steric properties of the molecule. For instance, the nitrogen atoms of the pyrazine ring can be oxidized to form quinoxaline 1,4-di-N-oxides, which exhibit a range of biological activities. researchgate.net The synthesis of these N-oxides can be achieved using various oxidizing agents. researchgate.net

Furthermore, the quinoxaline core can be functionalized with various substituents at different positions. For example, new sets of quinoxaline moieties have been synthesized by coupling them with amino acids or N-alkylamines, leading to compounds with potential antitumor activities. nih.gov

Formation of Condensed Heterocyclic Systems Incorporating the Quinoxaline Moiety

The inherent reactivity of the quinoxalin-2-one nucleus in this compound provides a foundation for the construction of various fused heterocyclic systems. The presence of the lactam function (a cyclic amide) and the reactive C3 position allows for a range of cyclization reactions, leading to novel polycyclic compounds with potential biological activities. While direct examples starting from this compound are not extensively documented in readily available literature, analogous reactions with similar quinoxalin-2-one derivatives provide a clear indication of the synthetic possibilities.

One prominent strategy involves the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones to generate highly reactive acyl(quinoxalin-2-yl)ketenes. These intermediates can be trapped intermolecularly with Schiff bases in a solvent-free reaction to yield pyrimido[1,6-a]quinoxaline derivatives in good yields. beilstein-journals.orgnih.govsemanticscholar.org This approach, which proceeds without the need for catalysts or additives, highlights a potential pathway for creating complex fused systems from suitably functionalized quinoxalin-2-one precursors. beilstein-journals.orgnih.gov

Another important class of condensed quinoxalines are the beilstein-journals.orgnih.goviau.irtriazolo[4,3-a]quinoxalines. The synthesis of these compounds often commences from 2-chloro-3-hydrazinylquinoxaline. iau.ir This key intermediate can be prepared from 2,3-dichloroquinoxaline (B139996) through reaction with hydrazine. iau.ir The hydrazinyl group is then cyclized with various one-carbon synthons, such as orthoesters in the presence of a carboxylic acid, to form the fused triazole ring. iau.ir Although this route does not start directly from a 2-oxo derivative, the conversion of the 2-oxo functionality in this compound to a 2-chloro group, and subsequently to a 2-hydrazinyl group, would provide access to this synthetic pathway for creating triazolo-fused systems.

The reactivity of the quinoxalin-2-one core also allows for the synthesis of 6-oxidopyrido[1,2-a]quinoxalinium derivatives. These zwitterionic compounds can be formed through the reaction of quinoxalin-2-one with aldehydes in the presence of an acid. researchgate.net This reaction demonstrates the ability of the quinoxalin-2-one ring to participate in domino reactions to construct fused pyridinium (B92312) systems.

Green Chemistry Principles in the Synthesis of Quinoxaline Carboxylates

The growing emphasis on sustainable chemical practices has led to the development of environmentally benign methods for the synthesis of quinoxaline derivatives. ijirt.org These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include the use of solvent-free reaction conditions and the application of eco-friendly solvent systems.

Solvent-Free Reaction Conditions for Enhanced Sustainability

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. Several studies have demonstrated the successful synthesis of quinoxalines under solvent-free conditions.

One such approach involves the use of a recyclable sulfated polyborate catalyst for the rapid synthesis of quinoxaline derivatives from substituted o-phenylenediamines and 1,2-dicarbonyl compounds. This method boasts high yields, short reaction times, and easy work-up, making it an economically and ecologically attractive alternative to traditional methods. ias.ac.in The reaction of acyl(quinoxalin-2-yl)ketenes with Schiff bases to form pyrimido[1,6-a]quinoxalines is another example of a successful solvent-free synthesis. beilstein-journals.orgnih.govsemanticscholar.org

Furthermore, catalyst-free protocols for quinoxaline synthesis have been developed. For instance, the condensation of o-phenylenediamines with phenacyl bromides can be achieved by refluxing in ethanol without a catalyst, offering a cleaner synthetic route. nih.gov While these examples focus on the general synthesis of the quinoxaline core, the principles are applicable to the synthesis of more complex derivatives like this compound, likely starting from a suitably substituted diamine and an α-keto ester under similar solvent-free conditions.

Utilization of Eco-Friendly Solvent Systems

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options such as water, ethanol, or ionic liquids. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoxalinones from the reaction of α-keto acids with benzene-1,2-diamines has been successfully carried out in water under catalyst-free conditions, with products easily purified by filtration. organic-chemistry.org

Ultrasound irradiation has also emerged as a green technique to promote chemical reactions. The synthesis of quinoxaline derivatives has been achieved in ethanol at room temperature under ultrasound irradiation, leading to excellent yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net This energy-efficient method avoids the need for harsh reaction conditions.

Ionic liquids, with their low vapor pressure and high thermal stability, are considered greener alternatives to volatile organic solvents. They have been employed as both the solvent and catalyst for the synthesis of quinoxaline derivatives, offering advantages such as high yields, short reaction times, and simple work-up procedures. researchgate.net The application of these eco-friendly solvent systems to the synthesis of this compound, for example, through the condensation of 3,4-diaminobenzoic acid ethyl ester with an appropriate α-keto acid, would represent a significant step towards a more sustainable production of this important chemical intermediate. A study has shown the efficient synthesis of quinoxalines from ethyl gallate, a naturally occurring and biodegradable starting material, using ethanol as a green solvent. This reaction yielded ethyl 8-hydroxy-1,2,3-4-tetrahydroquinoxaline-6-carboxylate, demonstrating the potential for green synthesis of related quinoxaline carboxylates. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Quinoxaline Ring System

The quinoxaline ring is inherently electron-deficient, a characteristic that dictates its reactivity. rsc.org This electron deficiency makes the ring system, particularly the pyrazine part, susceptible to nucleophilic attack. Conversely, electrophilic substitution on the carbocyclic benzene ring requires specific conditions and is influenced by the existing substituents.

Nucleophilic Reactivity: The primary site for nucleophilic attack on the quinoxalin-2(1H)-one core is the C3 position. This position is vinylogous to the amide carbonyl, rendering it electrophilic and prone to addition reactions. A vast array of C-H functionalization reactions at the C3 position have been developed, highlighting its reactivity towards nucleophiles and radical species. chim.it These transformations provide a direct route to structurally diverse C3-substituted quinoxalin-2(1H)-ones.

Common C3-functionalization reactions include:

Alkylation: Metal-free, H₂O₂-mediated three-component reactions using reagents like dimethyl sulfoxide (B87167) (DMSO) as a methylation source have been reported to yield 3-substituted quinoxalin-2(1H)-ones. nih.gov Another approach involves a catalyst-free Minisci-type reaction using sodium alkylsulfinates and phenyliodine(III) dicarboxylates as alkyl sources. researchgate.net

Arylation and Heteroarylation: Visible-light photoredox catalysis has been employed for the C3-arylation and heteroarylation of the quinoxalin-2(1H)-one scaffold. nih.gov

Amination: Photoinduced dehydrogenative amination reactions with aliphatic amines, using air as a green oxidant, can introduce amino groups at the C3 position. acs.org This C–H/N–H cross-dehydrogenative coupling can also be achieved using visible light and a photocatalyst like Eosin Y. acs.org

Sulfenylation: Graphitic carbon nitride (g-C₃N₄) can catalyze the sulfenylation of quinoxalin-2(1H)-ones with thiols under visible light irradiation. nih.gov

The general susceptibility of the quinoxaline ring to nucleophiles is well-established. sapub.org For instance, 2,3-dichloroquinoxaline readily undergoes nucleophilic aromatic substitution (SNAr) with various sulfur and nitrogen nucleophiles. nih.govudayton.edu While the title compound is not chlorinated, the inherent electrophilicity of the ring system remains a key feature of its reactivity profile.

Electrophilic Reactivity: Electrophilic substitution on the quinoxaline ring is less common and generally requires forcing conditions due to the deactivating nature of the pyrazine ring. researchgate.net For this compound, the benzene ring is substituted with the fused pyrazinone system and the ethyl carboxylate group. The amide nitrogen (N1) acts as an activating, ortho-, para-directing group, while the carbonyl (C2=O), the imine-like nitrogen (N4), and the ethyl carboxylate group (at C6) are deactivating, meta-directing groups. The interplay of these effects governs the regioselectivity of electrophilic aromatic substitution. Nitration of the parent quinoxaline molecule under harsh conditions (concentrated HNO₃ and oleum) primarily yields the 5,7-dinitroquinoxaline, demonstrating the strong deactivation of the ring. researchgate.net

Transformations Involving the 2-oxo Functionality

The 2-oxo functionality is part of a cyclic amide (lactam) structure, which offers several avenues for chemical transformation. Key reactions include modifications at the N1-H position and reactions involving the carbonyl group itself.

N-Alkylation and N-Arylation: The N1-H proton is acidic and can be readily removed by a base, allowing for alkylation or arylation. For example, alkylation of o-phenylenediamine derivatives with ethyl chloroacetate (B1199739) is a pathway to N-substituted quinoxalinones. sapub.org This site provides a straightforward handle for introducing various substituents to modify the molecule's properties.

Conversion to 2-Thioxo Derivatives: The carbonyl group can be converted to a thiocarbonyl group using thionating agents like phosphorus pentasulfide or Lawesson's reagent. The synthesis of quinoxaline-2,3-(1H,4H)-dithione from the corresponding dione (B5365651) illustrates this type of transformation. nih.gov

Conversion to 2-Chloroquinoxalines: A crucial transformation of the 2-oxo group is its conversion to a 2-chloro substituent. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloroquinoxaline (B48734) is a versatile intermediate for subsequent SNAr reactions, allowing the introduction of a wide variety of nucleophiles at the C2 position. nih.gov For instance, 2-chloro-3-methylquinoxaline (B189447) is used as a starting material to synthesize derivatives with ether linkages at the C2 position. nih.gov

The table below summarizes key transformations involving the quinoxalin-2(1H)-one core.

Transformation Reagent(s) Position(s) of Reaction Product Type
C3-AlkylationSodium Alkylsulfinates, PhI(OAc)₂C33-Alkyl-quinoxalin-2(1H)-one
C3-AminationAliphatic Amines, Air, LightC33-Amino-quinoxalin-2(1H)-one
N1-AlkylationAlkyl Halide, BaseN11-Alkyl-quinoxalin-2(1H)-one
ThionationP₄S₁₀ or Lawesson's ReagentC2Quinoxaline-2(1H)-thione
ChlorinationPOCl₃ or SOCl₂C22-Chloroquinoxaline

Reactions and Modifications of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C6 position is a standard ester functionality that can undergo a range of classical transformations. These reactions are essential for creating derivatives with different functional groups on the benzene ring portion of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for further modifications. For example, 11-oxoindeno[1,2-b]quinoxaline-6-carboxylic acid is used as a precursor for synthesizing amide derivatives. onu.edu.ua

Amidation: The ester can be converted directly to an amide by reacting with an amine (aminolysis), often at elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides. onu.edu.ua

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxymethyl group at the C6 position, providing another point for diversification.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group, allowing for the synthesis of different ester derivatives.

While the core of the molecule is a quinoxalinone, the reactivity of the ethyl carboxylate group is generally expected to follow that of a typical aromatic ester. For instance, studies on ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives show that the ester group is compatible with various synthetic conditions, including those for N-oxide formation. researchgate.net

Mechanistic Investigations of Novel Chemical Transformations and Rearrangements

The mechanisms underlying the functionalization of the quinoxalin-2(1H)-one ring are often complex, involving radical intermediates and photocatalytic cycles.

A plausible mechanism for the visible-light-induced C3-sulfenylation reaction begins with the excitation of the photocatalyst (e.g., g-C₃N₄) by visible light. nih.gov The excited catalyst then facilitates a single electron transfer (SET) from a thiol to form a thiyl radical. This radical then adds to the electron-deficient C3 position of the quinoxalin-2(1H)-one. Subsequent oxidation and deprotonation steps lead to the final C3-sulfenylated product. nih.gov

Similarly, mechanisms for C3-alkylation and -arylation under photoredox catalysis often involve the generation of an alkyl or aryl radical from a suitable precursor. nih.gov This radical adds to the C3 position to form a nitrogen-centered radical intermediate. researchgate.net A final hydrogen atom abstraction or oxidation/deprotonation step rearomatizes the ring system to furnish the product. nih.gov

For the photocatalyst-free dehydrogenative amination, a proposed mechanism involves the formation of singlet oxygen (¹O₂) from air under light irradiation. acs.org The ¹O₂ then engages in a SET process with an aliphatic amine to generate a nitrogen radical cation, which, after deprotonation, gives a nitrogen-centered radical. This radical adds to the C3 position of the quinoxalinone. A subsequent 1,2-hydrogen shift and oxidation cascade yields the final aminated product. acs.org

Mechanistic studies have also been conducted on quinoxaline derivatives as potential therapeutics. For example, the antimycobacterial action of certain quinoxaline-2-carboxylic acid 1,4-dioxides was investigated by sequencing the genomes of resistant mutants. nih.govmdpi.com The results pointed to a mode of action involving DNA damage, confirming that these compounds or their metabolites act as DNA-damaging agents. nih.govmdpi.com


Advanced Spectroscopic and Solid State Structural Elucidation of Ethyl 2 Oxo 1h Quinoxaline 6 Carboxylate and Its Derivatives

X-ray Crystallography for Precise Three-Dimensional Molecular and Supramolecular Architecture Determination

While spectral and structural data exist for numerous derivatives of quinoxaline (B1680401) and quinoxalin-2-one, this information pertains to molecules with different substitution patterns or related heterocyclic cores. Adhering to the strict requirement to focus solely on "ethyl 2-oxo-1H-quinoxaline-6-carboxylate" and to provide scientifically accurate, detailed research findings, it is not possible to generate the requested article. The creation of such an article without specific experimental data would necessitate speculation and would not meet the required standards of scientific accuracy.

Therefore, the content for the specified sections and subsections, including the requisite data tables, cannot be provided at this time. Further experimental research and publication of the findings for this specific compound are required for a detailed analysis to be composed.

Single-Crystal X-ray Diffraction Analysis

The crystallographic data for this derivative provides a representative example of the structural parameters determined by this technique.

Interactive Data Table: Crystal Data and Structure Refinement for a Derivative

ParameterValue (for ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate)
Chemical formulaC₁₃H₁₃ClN₂O₃
Formula weight280.71
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.0982 (4)
b (Å)8.0440 (3)
c (Å)15.8673 (6)
β (°)102.394 (2)
Volume (ų)1256.09 (9)
Z4
R-factor (%)5.3

Hirshfeld Surface Analysis and Characterization of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. These interactions, such as hydrogen bonds and π-stacking, are fundamental to the stability and properties of the crystal.

These analyses highlight the importance of hydrogen bonding in the crystal structures of these compounds. In the crystal of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, C—H⋯O hydrogen bonds, along with slipped π–π stacking and C—H⋯π(ring) interactions, create chains of molecules. researchgate.net These chains are further connected by additional C—H⋯O hydrogen bonds. researchgate.net

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Quinoxalinone Derivatives

Interaction Typeethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate (%) researchgate.net3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one (%) nih.govresearchgate.net
H···H37.643.5
H···O/O···H22.730.8
H···Cl/Cl···H13.1N/A
H···C/C···H9.64.6
C···C-7.3
H···N/N···H4.93.0

Hydrogen Bonding: The prevalence of H···O contacts underscores the role of hydrogen bonds, often involving the carbonyl oxygen of the quinoxalinone core and the ester group, in stabilizing the crystal lattice.

π-Stacking: Slipped π-stacking interactions are also observed, where the aromatic rings of adjacent quinoxalinone systems overlap. researchgate.net These interactions are crucial for the formation of layered or stacked supramolecular architectures.

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition. wikipedia.org Differential thermal analysis (DTA) detects the temperature difference between a sample and an inert reference as they are heated, revealing exothermic and endothermic transitions such as melting, crystallization, and decomposition. vbcop.orglongdom.org

For quinoxalinone derivatives, TGA can determine the temperature at which the compound begins to degrade. The stability of these compounds is an important factor for their potential applications, for example, in electronic devices. researchgate.net TGA curves for quinoxaline-based compounds typically show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures, corresponding to the decomposition of the molecule. researchgate.netresearchgate.net

The DTA curve complements the TGA data by indicating whether the decomposition processes are endothermic or exothermic. vbcop.org For example, the thermal analysis of metal complexes of a quinoxaline ligand showed distinct decomposition steps that were further characterized by DTA. researchgate.net Studies on various quinoxaline derivatives have shown that they can possess good thermal stability. For instance, some derivatives show no significant decomposition below 250°C.

Interactive Data Table: Representative Thermal Events for Quinoxalinone Derivatives

Temperature Range (°C)Event TypeMass Loss (%)Description
30 - 250Stability~0The compound is thermally stable with no significant mass loss.
250 - 400DecompositionVariableOnset of thermal decomposition, often involving the loss of side chains. This may be an endothermic or exothermic process.
> 400Further DecompositionVariableBreakdown of the core quinoxalinone ring structure, typically an exothermic process in the presence of air.

This table represents a generalized decomposition pathway. The exact temperatures and mass losses are highly dependent on the specific molecular structure and the experimental conditions (e.g., heating rate, atmosphere).

Theoretical and Computational Chemistry Approaches to Ethyl 2 Oxo 1h Quinoxaline 6 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like ethyl 2-oxo-1H-quinoxaline-6-carboxylate. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity, stability, and spectroscopic properties. Typically, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is employed to optimize the molecular geometry and calculate various electronic parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For quinoxaline (B1680401) derivatives, DFT calculations can provide precise values for these orbital energies and the resulting energy gap, offering insights into their electronic transitions and potential as electronic materials.

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoxaline Core Structure

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.1
HOMO-LUMO Gap (ΔE) 4.4

Note: These are typical values for similar heterocyclic compounds and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas denote neutral potential.

For this compound, the MEP map would likely show a high electron density (red) around the oxygen atoms of the carbonyl and carboxylate groups, as well as the nitrogen atoms of the quinoxaline ring. These regions would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atoms, particularly the N-H proton, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. This method allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.

Computational Modeling of Tautomeric Equilibria and Conformational Landscapes

The 2-oxo-1H-quinoxaline moiety can theoretically exist in a tautomeric equilibrium with its enol form, 2-hydroxyquinoxaline (B48720). Computational studies on the parent compound, 2-hydroxyquinoxaline, have shown that the keto (2-oxo-1H) form is significantly more stable than the enol form. sci-hub.se This preference is attributed to the greater stability of the amide group in the keto tautomer. DFT calculations can be used to determine the relative energies of the tautomers of this compound, confirming the predominance of the keto form.

Furthermore, the ethyl carboxylate group introduces conformational flexibility due to rotation around the C-C and C-O single bonds. Computational conformational analysis can be performed to identify the most stable conformers. By systematically rotating the dihedral angles of the ester group and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can be used to simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure and assign spectral features.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. These theoretical frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. This allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the oxo and ester groups, and the N-H stretching of the quinoxaline ring.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. ias.ac.in These theoretical predictions can aid in the assignment of experimental NMR signals.

Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). ias.ac.in This method provides information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in the experimental spectrum.

Table 2: Predicted Spectroscopic Data for a Representative Quinoxalinone Structure

Spectroscopic Technique Predicted Parameter Value
IR C=O stretch (oxo) ~1670 cm-1
IR C=O stretch (ester) ~1720 cm-1
1H NMR N-H proton ~12.5 ppm
UV-Vis λmax ~350 nm

Note: These values are illustrative and based on data for similar quinoxalinone compounds.

Molecular Dynamics Simulations for Conformational Dynamics in Non-Solvent/Material Contexts

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of a molecule, providing insights into its conformational dynamics. In a non-solvent or material context, such as in the gas phase, MD simulations can reveal the intrinsic flexibility of this compound.

By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time. From this trajectory, one can analyze the fluctuations in bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the rotational dynamics of the ethyl carboxylate substituent and any out-of-plane motions of the quinoxaline ring system. These simulations can also be used to explore the conformational landscape and the transitions between different stable conformers, providing a dynamic picture that complements the static view from energy minimization calculations.

Investigation of Non-Linear Optical (NLO) Properties

The exploration of materials with significant non-linear optical (NLO) properties is a burgeoning field in materials science, driven by their potential applications in advanced technologies such as optical data storage, telecommunications, and optical computing. Organic molecules, particularly those with extensive π-conjugated systems, have emerged as promising candidates for NLO materials due to their large and rapid nonlinear responses. The quinoxaline scaffold, a key structural motif in many biologically and pharmaceutically active compounds, has also garnered attention for its potential NLO applications. Theoretical and computational chemistry provides a powerful avenue for investigating the NLO properties of quinoxaline derivatives, offering insights into their structure-property relationships and guiding the design of new materials with enhanced NLO responses.

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the NLO properties of molecular systems. These methods allow for the calculation of key parameters that govern the NLO response, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is of particular interest as it is a measure of the second-order NLO response, which is responsible for phenomena such as second-harmonic generation (SHG).

While direct computational studies on this compound are not extensively available in the reviewed literature, the NLO properties of structurally related quinoxaline derivatives have been investigated, providing a basis for understanding the potential of this compound. For instance, theoretical studies on quinoxaline-1,4-dioxide and its derivatives have been performed using both Hartree-Fock (HF) and DFT methods with the B3LYP functional and various basis sets, such as 6-311++G(d,p). researchgate.netresearchgate.net These studies have systematically explored the effect of different substituents on the quinoxaline core on the calculated dipole moments, polarizabilities, and first-order hyperpolarizabilities.

To illustrate the typical NLO properties of the quinoxaline class of compounds, the following table presents a summary of calculated NLO parameters for various quinoxaline derivatives from the literature. It is important to note that these values are for related, but not identical, compounds to this compound. The data is presented to provide a comparative context for the potential NLO properties of the target molecule.

CompoundMethodDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First-Order Hyperpolarizability (β) (esu)
Quinoxaline-1,4-dioxideB3LYP/6-311++G(d,p)2.25144.32.88 x 10-30
2,3-Dichloroquinoxaline-1,4-dioxideB3LYP/6-311++G(d,p)4.27170.11.18 x 10-30
2,3-Dicyanoquinoxaline-1,4-dioxideB3LYP/6-311++G(d,p)8.12180.51.35 x 10-29
2,3-Dinitroquinoxaline-1,4-dioxideB3LYP/6-311++G(d,p)7.81193.32.11 x 10-29

The data presented in this table is based on computational studies of quinoxaline-1,4-dioxide derivatives and is intended to be illustrative of the NLO properties of the broader quinoxaline family. researchgate.net

The results from these computational studies indicate that the introduction of electron-withdrawing groups, such as cyano and nitro groups, can significantly enhance the first-order hyperpolarizability of the quinoxaline system. researchgate.net This suggests that the ethyl carboxylate group in this compound is likely to play a crucial role in determining its NLO response. Further theoretical investigations, employing similar DFT and ab initio methods, would be necessary to precisely quantify the NLO properties of this compound and to fully understand the structure-property relationships governing its NLO behavior.

Applications of Ethyl 2 Oxo 1h Quinoxaline 6 Carboxylate in Materials Science and Industrial Chemistry

Role as Versatile Building Blocks in Organic Synthesis

The ethyl 2-oxo-1H-quinoxaline-6-carboxylate structure serves as a key intermediate and a versatile building block in organic synthesis. The quinoxalin-2-one moiety is readily synthesized through established methods, most commonly via the condensation of o-phenylenediamines with α-ketoesters. sapub.orgresearchgate.net This foundational reaction allows for the introduction of various substituents on the benzene (B151609) ring, enabling the tuning of the final product's properties.

Once formed, the quinoxalin-2-one core offers multiple sites for further functionalization. The C3 position, in particular, is amenable to a wide range of C-H functionalization reactions, including alkylation, arylation, and acylation. chim.itorganic-chemistry.org These transformations are critical for extending the π-conjugation of the molecule or for introducing specific functional groups required for advanced material applications. Modern synthetic methods, including those driven by photochemistry or electrochemistry, have expanded the toolkit for modifying this scaffold under mild and sustainable conditions. chim.itrsc.org The ester group at the C6 position provides another reactive handle for derivatization, such as conversion to amides or other functional groups, further broadening the scope of accessible molecular architectures. mdpi.com

The synthetic accessibility and modular nature of quinoxalin-2-one derivatives make them prized building blocks for constructing complex heterocyclic systems and functional organic molecules. researchgate.netderpharmachemica.com

Development of Advanced Organic Materials

The inherent electronic and photophysical properties of the quinoxaline (B1680401) core make its derivatives, including this compound, highly valuable in the creation of advanced organic materials. researchgate.net

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are widely recognized for their application in organic light-emitting diodes (OLEDs) due to their luminescence, high thermal stability, and excellent electron-accepting (electron-deficient) nature. google.com These properties make them suitable for use in various layers of an OLED device, including as electron-transporting materials, hole-transporting materials, or as hosts and emitters in the emissive layer. google.com

A significant area of research is the development of quinoxaline-based emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.netrsc.org TADF materials allow OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. Donor-acceptor type TADF molecules incorporating a quinoxaline acceptor have been synthesized to achieve emission across the visible spectrum, including challenging deep-red and near-infrared (NIR) wavelengths. whiterose.ac.uk

Table 1: Performance of Selected Quinoxaline-Based TADF Emitters in OLEDs

Emitter Compound Donor Group(s) Acceptor Group Emission Color Maximum External Quantum Efficiency (EQE)
DMAC-TTPZ Dimethylacridine 1,2,3,4-tetrahydrophenazine Blue-Green 15.3%
PXZ-TTPZ Phenoxazine 1,2,3,4-tetrahydrophenazine Green Not specified
PTZ-TTPZ Phenothiazine 1,2,3,4-tetrahydrophenazine Green Not specified
4DMAC-TPPQ Dimethylacridine Pyrazino[2,3-g]quinoxaline Deep-Red 0.3%

Data compiled from multiple research sources. rsc.orgwhiterose.ac.uk

Organic Semiconductors and Electronic Devices

The electron-deficient character of the quinoxaline ring system makes it an excellent component for n-type or ambipolar organic semiconductors. These materials are the active components in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.gov By pairing a quinoxaline acceptor unit with an electron-rich donor unit in a donor-acceptor (D-A) conjugated polymer, chemists can create materials with tunable band gaps and charge transport properties. nih.govfrontiersin.org

For instance, a D-A polymer incorporating a quinoxaline acceptor and an indacenodithiophene (IDT) donor was synthesized and showed promising p-type semiconductor behavior in an OFET, with a hole mobility of up to 0.12 cm²/V·s. nih.govfrontiersin.org The planarity and rigidity of the quinoxaline structure are beneficial for molecular packing in the solid state, which is crucial for efficient charge transport between molecules. nih.gov In the field of OSCs, quinoxaline-based nonfullerene acceptors have gained significant attention, contributing to power conversion efficiencies approaching 20%. nih.govrsc.org

Dyes, Pigments, and Photoactive Materials

The strong absorption of electromagnetic radiation by quinoxaline derivatives makes them suitable for use as dyes and photoactive materials. researchgate.net Their structure can be modified to absorb light from the UV to the visible region, a critical feature for applications such as photoinitiators in polymerization processes. nih.govmdpi.com

Quinoxaline-based dyes have been successfully designed for use as visible light photoinitiators, for example, in dental resins. nih.govmdpi.comresearchgate.net When combined with a co-initiator (an electron or hydrogen atom donor), these dyes can absorb light from sources like dental lamps and initiate a radical polymerization reaction to cure the material. mdpi.comnih.gov The efficiency of these systems can be comparable to or even exceed that of commercial photoinitiators, often at much lower concentrations. nih.govresearchgate.net The key to their function is the ability to form a long-lived excited state, which facilitates the intermolecular electron transfer necessary to generate the initiating radicals. mdpi.com

Applications in Catalysis as Ligands or Organocatalysts

While less common than their use in electronic materials, quinoxaline derivatives have found applications in catalysis, primarily as "controlling ligands" that modulate the activity and selectivity of metal catalysts. The nitrogen atoms within the pyrazine (B50134) ring, along with other potential coordination sites introduced through functionalization, allow these molecules to act as chelating ligands for metal ions. znaturforsch.comresearchgate.net

In one notable example, zinc complexes featuring quinoxaline-based chelating ligands were shown to catalyze the copolymerization of carbon dioxide (CO₂) and cyclohexene (B86901) oxide. znaturforsch.comresearchgate.net The quinoxaline ligand plays a crucial role in controlling the catalytic activity and selectivity of the zinc center. The structure of the ligand, particularly the nature of the chelate ring and the steric environment around the metal, significantly influences the efficiency of the copolymerization process. znaturforsch.com This demonstrates the potential for designing sophisticated catalytic systems by tuning the structure of the quinoxaline ligand.

Coordination Chemistry: Metal Complexation Studies and Ligand Design

The rich coordination chemistry of quinoxaline derivatives is foundational to their use in catalysis and materials science. isca.me The two nitrogen atoms of the pyrazine ring are effective coordination sites, allowing quinoxaline and its derivatives to act as ligands for a wide array of transition metals, including cobalt, nickel, copper, zinc, and ruthenium. ijfans.orgisca.in

The design of quinoxaline-based ligands is highly versatile. They can function as bidentate ligands, coordinating to a metal center through both pyrazine nitrogens or through one pyrazine nitrogen and a nitrogen or oxygen atom from a substituent. nih.gov For example, Schiff bases derived from quinoxaline-2-carboxaldehyde form stable complexes with various transition metals, adopting geometries such as tetrahedral, square-planar, or octahedral depending on the metal and other ligands present. researchgate.netijfans.org The electronic properties of the metal complex can be fine-tuned by altering the substituents on the quinoxaline ring. isca.in

Studies have explored the synthesis and characterization of numerous metal-quinoxaline complexes, revealing their diverse structural and physicochemical properties. isca.meisca.in Quinoxaline-2-carboxylic acid derivatives, for instance, can act as mono- or bidentate ligands for various coordination ions. mdpi.com This ability to form stable and electronically tunable metal complexes is not only crucial for catalysis but also for the development of novel luminescent materials and molecular magnets.

Table 2: Compound Names Mentioned

Compound Name
This compound
DMAC-TTPZ
PXZ-TTPZ
PTZ-TTPZ
4DMAC-TPPQ
4PXZ-TPPQ
Quinoxalin-2-one
Quinoxaline-2-carboxylic acid
Quinoxaline-2-carboxaldehyde

Future Research Directions and Unexplored Chemical Horizons for Ethyl 2 Oxo 1h Quinoxaline 6 Carboxylate

Innovation in Sustainable and Atom-Economical Synthetic Pathways

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For ethyl 2-oxo-1H-quinoxaline-6-carboxylate, future research will likely focus on moving beyond traditional condensation reactions, which often require harsh conditions and generate significant waste. nih.govjocpr.comjocpr.com

Key areas for innovation include:

Catalytic Dehydrogenative Coupling: The use of transition metal catalysts, such as cobalt complexes, can facilitate the atom-economical synthesis of quinoxalines from vicinal diols and o-phenylenediamines through dehydrogenative coupling. rsc.orgresearchgate.net This approach, which generates water as the primary byproduct, is a prime candidate for adaptation to the synthesis of this compound. Future work could involve developing more efficient and recyclable catalysts, potentially based on earth-abundant metals.

Visible-Light Photocatalysis: Harnessing visible light as a renewable energy source for chemical transformations is a rapidly growing field. researchgate.net The development of photocatalytic systems, possibly using heterogeneous catalysts like graphitic carbon nitride (g-C3N4), could enable the synthesis of the target molecule under mild, ambient conditions. researchgate.net This would significantly reduce the energy consumption and environmental impact of the synthesis.

Flow Chemistry and Process Intensification: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and product consistency. Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating catalytic steps to enhance efficiency.

Synthetic Strategy Key Advantages Potential Catalysts/Reagents Future Research Focus
Catalytic Dehydrogenative CouplingHigh atom economy, reduced waste. rsc.orgCobalt complexes, other transition metals. rsc.orgresearchgate.netDevelopment of recyclable and earth-abundant metal catalysts.
Visible-Light PhotocatalysisUse of renewable energy, mild reaction conditions. researchgate.netHeterogeneous photocatalysts (e.g., g-C3N4), organic dyes. researchgate.netOptimization of catalyst efficiency and substrate scope.
Flow ChemistryEnhanced safety, scalability, and consistency.Immobilized catalysts, microreactors.Integration of multiple synthetic steps into a continuous process.

Discovery of Novel Reactivity Patterns and Unconventional Transformations

While the fundamental reactivity of the quinoxalinone core is relatively well-understood, there remains significant scope for discovering novel transformations, particularly through C-H functionalization. chim.itacs.org This strategy avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency.

Future explorations of the reactivity of this compound could include:

Direct C3-H Functionalization: The C3 position of the quinoxalin-2(1H)-one ring is a prime target for direct functionalization. chim.it Research into photocatalyst-free C3-H amination using air as the oxidant presents a green and efficient method for introducing nitrogen-containing substituents. acs.org Further investigations could explore a wider range of coupling partners, including alkyl, aryl, and sulfenyl groups, under similarly mild conditions. chim.itorganic-chemistry.org

Radical-Mediated Transformations: The involvement of radical intermediates can open up new avenues for reactivity. chim.it Studies on photoinduced reactions and the use of radical initiators could lead to the discovery of unprecedented cyclization, annulation, or functional group transfer reactions involving the quinoxalinone core.

Electrochemically Driven Reactions: Sequential paired electrolysis has been shown to enable the alkylation of quinoxalinones with electron-deficient alkenes. rsc.org This electrochemical approach offers a powerful and environmentally friendly tool for forging new carbon-carbon bonds. Future work could expand the scope of this methodology to include a broader range of electrophiles and nucleophiles.

Transformation Type Key Features Potential Reagents/Conditions Future Research Directions
Direct C3-H FunctionalizationHigh atom economy, avoids pre-functionalization. chim.itVisible light, air as oxidant, transition metal catalysts. acs.orgExpansion to a wider range of coupling partners and reaction types.
Radical-Mediated ReactionsAccess to unique reactivity patterns. chim.itPhotoinitiators, radical precursors. chim.itExploration of novel cyclization and annulation strategies.
Electrochemical SynthesisGreen and efficient bond formation. rsc.orgSequential paired electrolysis. rsc.orgBroadening the scope of compatible functional groups.

Advancements in Predictive Theoretical Chemistry for Design and Discovery

Computational chemistry provides an invaluable tool for understanding and predicting the properties and reactivity of molecules. researchgate.netnih.gov For this compound, theoretical studies can guide the rational design of new derivatives with tailored properties and accelerate the discovery of novel applications.

Future research in this area should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, spectroscopic properties, and reactivity indices of the molecule. researchgate.netresearchgate.net This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to understand the mechanisms of known and potential reactions.

Molecular Docking and QSAR Studies: For biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its derivatives with specific protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be used to build predictive models that correlate molecular structure with biological activity, guiding the design of more potent compounds. researchgate.net

In Silico Design of Materials: Theoretical calculations can be used to predict the electronic and optical properties of materials incorporating the this compound moiety. researchgate.net This can aid in the design of new organic semiconductors, fluorescent dyes, and other functional materials.

Computational Method Application Predicted Properties Future Impact
Density Functional Theory (DFT)Reactivity prediction, spectroscopic analysis. researchgate.netElectronic structure, reaction mechanisms, NMR and UV-Vis spectra. researchgate.netRational design of new synthetic routes and functional molecules.
Molecular DockingVirtual screening for biological targets. nih.govBinding affinity, interaction modes. nih.govAccelerated discovery of new therapeutic agents.
QSARPredicting biological activity. researchgate.netCorrelation between structure and activity. researchgate.netDesign of more potent and selective bioactive compounds.

Expansion of Non-Biological Applications in Emerging Technologies and Interdisciplinary Fields

While quinoxaline (B1680401) derivatives are well-known for their biological activities, there is a growing interest in their application in materials science and other non-biological fields. nih.govipp.pt this compound, with its extended π-system and functional groups amenable to modification, is a promising candidate for such applications.

Future research should explore the potential of this compound in:

Organic Electronics: Quinoxaline-based materials have shown promise as organic semiconductors and in electroluminescent devices. nih.govipp.pt The electronic properties of this compound could be tuned through chemical modification to optimize its performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: The inherent fluorescence of many quinoxaline derivatives can be exploited in the development of chemical sensors. nih.gov By incorporating specific recognition moieties, it may be possible to design fluorescent probes based on this compound for the detection of metal ions, anions, or biologically important molecules.

Photochromic Materials: The development of photochromic materials, which change their color upon exposure to light, is an active area of research. rsc.org The quinoxalinone core could be incorporated into larger photochromic systems, such as dithienylethenes, to create novel materials with applications in optical data storage and smart windows. rsc.org

Application Area Key Property Potential Device/System Future Research Goals
Organic ElectronicsSemiconductor properties, electroluminescence. nih.govOLEDs, OFETs, OPVs.Tuning of electronic properties through chemical modification.
Fluorescent SensorsFluorescence. nih.govChemical probes for ions and molecules.Design of highly selective and sensitive fluorescent sensors.
Photochromic MaterialsReversible photoisomerization. rsc.orgOptical data storage, smart materials. rsc.orgIncorporation into novel photochromic architectures.

Q & A

Basic Research Question

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), ester methyl (δ 1.3–1.4 ppm), and carbonyl (δ 165–170 ppm) .
  • IR : Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (quinoxaline ketone) .
  • HRMS : Molecular ion [M+H]⁺ matching C₁₁H₁₀N₂O₃ (exact mass 226.0742) .

What strategies resolve contradictions in crystallographic data for derivatives?

Advanced Research Question

  • Twinned data analysis : Use SHELXL's TWIN/BASF commands to refine overlapping reflections .
  • High-resolution datasets : Collect data at synchrotron sources (λ < 1 Å) to resolve disorder in ester groups .
  • Validation tools : Check PLATON ADDSYM for missed symmetry in packing diagrams .

What biological activities are reported for similar quinoxalines, and what assays are used?

Basic Research Question
Quinoxalines exhibit:

  • Antimicrobial activity : Tested via microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Anticancer potential : MTT assays show IC₅₀ values of 10–50 µM in HeLa cells .
  • Mechanistic studies : DNA intercalation assessed via UV-Vis hypochromicity .

How can high-throughput crystallography pipelines investigate structure-activity relationships?

Advanced Research Question

  • Automated screening : Use SHELXC/D/E for rapid phase determination of 100+ analogs .
  • Electron density maps : Compare hydrogen-bonding patterns (e.g., N–H···O=C) to correlate with bioactivity .

What purification challenges arise during synthesis, and which chromatographic methods are effective?

Basic Research Question

  • Challenge : Co-elution of byproducts (e.g., unreacted α-keto ester).
  • Solution : Gradient elution (5→40% EtOAc/hexane) on silica gel .
  • HPLC : Reverse-phase C18 columns (MeCN:H₂O, 0.1% TFA) resolve polar impurities .

What experimental approaches analyze reaction kinetics and mechanisms?

Advanced Research Question

  • Stopped-flow UV : Monitors intermediate formation (t½ < 1 sec) in cyclization .
  • Isotopic labeling : ¹⁸O tracing confirms keto-enol tautomerization steps .
  • Microreactor systems : Vary residence time (0.1–10 sec) to map rate constants .

How does the 2-oxo group influence reactivity in nucleophilic substitutions?

Basic Research Question
The electron-withdrawing 2-oxo group:

  • Activates position 3 : Electrophilic aromatic substitution occurs here preferentially .
  • Reduces basicity : pKa of NH decreases from 8.2 (parent quinoxaline) to 6.5, altering protonation-dependent reactions .

What methodologies study tautomeric equilibria under solvent effects?

Advanced Research Question

  • Variable-temperature NMR : Quantifies enol/keto ratios in DMSO-d₆ vs. CDCl₃ .
  • X-ray charge density analysis : Maps electron distribution to identify dominant tautomer .
  • DFT-MD simulations : Predict solvation effects on tautomer stability (ΔG < 2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.